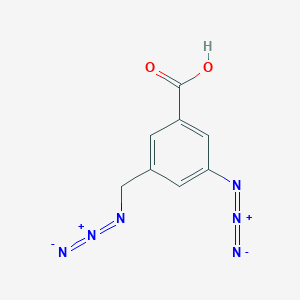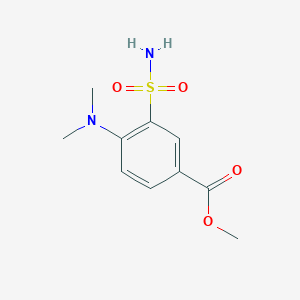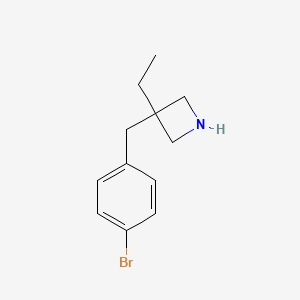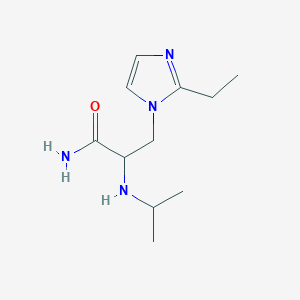
3-Azido-5-(azidomethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azido-5-(azidomethyl)benzoic acid is a compound that features two azido groups attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Azido-5-(azidomethyl)benzoic acid typically involves the azidation of a suitable precursor. One common method starts with 3,5-bis(hydroxymethyl)aniline, which undergoes diazotization followed by azidation to introduce the azido groups . Another approach involves the formal C-H azidation of 1,3-disubstituted benzenes via regioselective borylation followed by deborylative azidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for larger-scale synthesis, provided that appropriate safety measures are in place due to the potentially hazardous nature of azido compounds.
化学反応の分析
Types of Reactions
3-Azido-5-(azidomethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azido groups can react with alkynes in a [3+2] cycloaddition to form triazoles.
Oxidation and Reduction: The benzylic position can be oxidized to form benzoic acid derivatives.
Common Reagents and Conditions
Copper(I) Iodide: Used as a catalyst in cycloaddition reactions.
Potassium Permanganate: Used for oxidation reactions at the benzylic position.
Major Products
Triazoles: Formed from cycloaddition reactions with alkynes.
Benzoic Acid Derivatives: Formed from oxidation reactions.
科学的研究の応用
3-Azido-5-(azidomethyl)benzoic acid has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of various heterocycles and bistriazole compounds.
Medicinal Chemistry: Employed in the design of photoaffinity probes for target identification of bioactive compounds.
Materials Science:
作用機序
The mechanism of action of 3-Azido-5-(azidomethyl)benzoic acid primarily involves its azido groups. These groups can undergo photoreactions to form reactive intermediates that can covalently bind to target molecules. This property is exploited in photoaffinity labeling techniques to identify molecular targets .
類似化合物との比較
Similar Compounds
3-(Azidomethyl)benzoic Acid: Similar structure but with only one azido group.
5-(Azidomethyl)benzoic Acid: Another similar compound with a different substitution pattern.
Uniqueness
3-Azido-5-(azidomethyl)benzoic acid is unique due to the presence of two azido groups, which enhances its reactivity and versatility in chemical reactions compared to compounds with only one azido group.
特性
分子式 |
C8H6N6O2 |
|---|---|
分子量 |
218.17 g/mol |
IUPAC名 |
3-azido-5-(azidomethyl)benzoic acid |
InChI |
InChI=1S/C8H6N6O2/c9-13-11-4-5-1-6(8(15)16)3-7(2-5)12-14-10/h1-3H,4H2,(H,15,16) |
InChIキー |
OWECNHMRTWJKDH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1C(=O)O)N=[N+]=[N-])CN=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-3-yl]methanol](/img/structure/B13524406.png)

![N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamidehydrochloride](/img/structure/B13524421.png)


![2-{[(tert-butoxy)carbonyl][(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-2-yl)methyl]amino}acetic acid](/img/structure/B13524454.png)

![Methyl7,7-difluorotricyclo[2.2.1.0,2,6]heptane-1-carboxylate](/img/structure/B13524457.png)




